What are the properties of Homopiperazine-1,4-bis(2-ethanesulfonic acid)?
What are the properties of Homopiperazine-1,4-bis(2-ethanesulfonic acid)?
An In-Depth Technical Guide to Homopiperazine-1,4-bis(2-ethanesulfonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Specialized Tool for Acidic Environments
Homopiperazine-1,4-bis(2-ethanesulfonic acid), often referred to by the trivial name "Homopipes," is a zwitterionic sulfonic acid buffer. Structurally, it is a derivative of homopiperazine, a seven-membered heterocyclic diamine.[1][2] The addition of two ethanesulfonic acid groups to the nitrogen atoms of the homopiperazine ring imparts unique buffering capabilities, particularly in low pH environments. While the parent homopiperazine molecule serves as a versatile building block in the synthesis of pharmaceuticals,[1] the primary application of its sulfonic acid derivative is not as a therapeutic agent itself, but as a critical excipient and research tool in complex biological systems. This guide provides a comprehensive overview of its properties, synthesis considerations, and core applications, with a focus on its proven utility in cell-based assays where maintaining a stable, low-pH environment is paramount.
Core Physicochemical Properties
The compound's utility is grounded in its distinct chemical and physical characteristics. These properties dictate its solubility, buffering range, and stability in aqueous solutions.
| Property | Value | Source(s) |
| CAS Number | 202185-84-0 | [3][4] |
| Molecular Formula | C₉H₂₀N₂O₆S₂ | [3][4] |
| Molecular Weight | 316.39 g/mol | [3][4] |
| Appearance | White solid or powder | [3] |
| Solubility | H₂O: 10 mg/mL (clear, colorless solution) | [5] |
| pKa₁ | 4.4 | [6] |
| Functional Groups | Sulfonic acid, Tertiary amine | [3] |
| Impurities | May contain ≤5% water | [3] |
Synthesis Pathway and Rationale
While specific, large-scale industrial synthesis protocols are proprietary, a plausible and chemically sound route for the synthesis of Homopiperazine-1,4-bis(2-ethanesulfonic acid) can be proposed based on established organic chemistry principles. The reaction involves the N-alkylation of the homopiperazine base.
A common method for attaching ethanesulfonate groups to secondary amines is through reaction with a suitable electrophilic reagent. One such approach is the reaction of homopiperazine with sodium 2-bromoethanesulfonate in a polar, aprotic solvent with a non-nucleophilic base to scavenge the HBr byproduct.
Caption: Workflow for evaluating the cytotoxicity of biological buffers.
Step-by-Step Methodology
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Cell Culture Preparation: Maintain tobacco BY-2 cell cultures through weekly subculturing in a standard rich medium (e.g., Murashige and Skoog).
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Experimental Media Formulation: Prepare several flasks of the culture medium. To each flask, add one of the buffers to be tested (Homopipes, β-alanine, dimethylglutaric acid, etc.) to a final concentration of 10 mM. Include a well-characterized buffer like MES as a control. [6][7]Adjust the initial pH of all media to the desired starting point (e.g., pH 5.7 for standard conditions or pH 4.3 for stress tests). [6]3. Subculturing: Inoculate each flask of experimental medium with a standardized volume of stationary-phase cell culture.
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Incubation: Place the flasks on an orbital shaker in a dark, temperature-controlled incubator.
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Data Collection (Endpoints):
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Growth Curve: At regular intervals (e.g., every 24 hours), measure the settled cell volume or packed cell volume to quantify culture growth.
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Cell Viability: Determine the percentage of viable cells using a method like Evans Blue staining, where non-viable cells with compromised membranes take up the dye.
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pH Monitoring: Measure the pH of the culture medium daily to assess the buffer's ability to stabilize the pH against cellular metabolic activity.
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Analysis: Plot the growth curves, viability percentages, and pH changes over time for each buffer condition. Compare the results from the test buffers against the control (MES) and a no-buffer condition if applicable. The optimal buffer will be the one that supports a growth curve and viability profile most similar to the control while maintaining a stable pH. [7]
Safety, Handling, and Storage
Homopiperazine-1,4-bis(2-ethanesulfonic acid) requires careful handling due to its hazardous properties.
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Hazard Classifications: It is classified as corrosive and can cause severe skin burns and eye damage (H314). [3]It is also harmful in contact with skin (Acute Toxicity 4, Dermal - H312). [3]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a P3 respirator cartridge is recommended. [3]* Storage: Store in a well-ventilated place. Keep the container tightly closed. It is designated under Storage Class 8A for combustible, corrosive hazardous materials. [3]* Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping regulations and charges. [4]
Conclusion
Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a highly specialized zwitterionic buffer with a proven, critical application in biological research. Its combination of a low pKa (4.4) and exceptionally low cytotoxicity in sensitive plant cell systems makes it an indispensable tool for studying cellular responses to acidic stress. [6]For researchers in plant biology, environmental science, and certain areas of drug development that utilize plant-based expression systems or screen for phytotoxicity, "Homopipes" offers a reliable solution for maintaining experimental integrity in challenging low-pH environments. Its properties underscore the importance of selecting appropriate, non-interfering reagents to ensure the validity of scientific findings.
References
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Borgo, L. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. Retrieved from [Link]
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Borgo, L. (2018). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). pKa values of evaluated buffers. [Table]. Retrieved from [Link]
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Handa, M., & Boyle, P. D. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1219. Retrieved from [Link]
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Dkhil, B., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Crystals, 12(11), 1636. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. PubChem Compound Database. Retrieved from [Link]
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UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 高哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Homopiperazine-1,4-bis(2-ethanesulfonic acid) 202185-84-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. HOMOPIPERAZINE-1,4-BIS(2-ETHANESULFONIC ACID) CAS#: [chemicalbook.com]
- 6. Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
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